The synthesis of 3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine can be achieved through various methods. One common approach involves the Ugi four-component reaction, which allows for the construction of complex molecules from simple precursors.
The molecular structure of 3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine consists of a pyridine ring with an amino group at the 3-position and a butoxycarbonyl-piperazine substituent at the 2-position.
3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine can participate in various chemical reactions due to its functional groups:
The mechanism of action of 3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine is primarily related to its interactions with biological targets such as enzymes or receptors.
3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine exhibits several notable physical and chemical properties:
3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine has potential applications in various fields:
The systematic chemical name butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate precisely defines this molecule’s structure: a pyridine ring substituted at the 2-position with a piperazine group, which is N-protected by a tert-butoxycarbonyl (Boc) moiety at the N4 position. The 3-aminopyridine component provides an additional site for electrophilic substitution or metal-catalyzed coupling reactions. This Boc protection strategy is fundamental in multi-step syntheses, as it temporarily masks the piperazine nitrogen’s basicity and nucleophilicity, preventing unwanted side reactions during subsequent transformations [4] [9].
Nomenclature Variations and Identifiers:
Table 1: Systematic Nomenclature and Identifiers
Classification | Identifier/Name |
---|---|
CAS Registry (Primary) | 111669-25-1 |
CAS Registry (Alternate) | 1351479-30-5 (Use with verification) |
IUPAC Name | Butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate |
Common Synonyms | 1-Boc-4-(3-aminopyridin-2-yl)piperazine; Palbociclib Impurity 169 |
Molecular Formula | C₁₄H₂₂N₄O₂ |
Exact Mass | 278.174 g/mol |
The Boc group (tert-butoxycarbonyl) is sterically bulky, influencing the molecule’s conformational flexibility and crystallinity. Predicted physicochemical properties include a boiling point of 448.8°C ± 45.0 °C, density of 1.182±0.06 g/cm³, and pKa of 9.35±0.29, consistent with its weakly basic amine functionalities [1] [7]. The solid-state structure requires inert gas storage (nitrogen/argon) at 2–8°C to prevent deprotection or degradation [1] [2].
This compound serves as a high-value synthetic intermediate due to its bifunctional reactivity: the 3-amino group on the pyridine ring participates in condensation or acylation reactions, while the Boc-protected piperazine can be deprotected under mild acidic conditions to reveal a secondary amine suitable for nucleophilic displacement or reductive amination. This versatility enables its incorporation into complex molecules targeting kinase inhibition and receptor modulation [1] [5] [9].
Synthetic Utility Highlights:
Table 2: Synthetic Applications and Commercial Research Metrics
Application Context | Role of Compound | Commercial Availability (Pricing) |
---|---|---|
Kinase Inhibitor Scaffolds | Precursor to CDK4/6 inhibitor pharmacophores | 250 mg: $90–£35; 1g: $185; 5g: $394 [1] [2] |
Piperazine Deprotection | Boc removal yields pharmaceutically active amines | 10g: £376 [2] |
High-Purity Intermediates | ≥95% purity for API synthesis | 5g: $899 (95+%) [1] |
The Boc protection enhances solubility in aprotic solvents (e.g., DMF, THF), facilitating homogeneous reaction conditions uncommon for unmodified piperazine derivatives. This property is critical for achieving high yields in nucleophilic aromatic substitutions or transition-metal-catalyzed reactions during drug candidate optimization [4] [9].
Designated as Palbociclib Impurity 169 in pharmacopeial standards, this compound is a structurally characterized impurity arising during the synthesis of Palbociclib (IBRANCE®), a CDK4/6 inhibitor for breast cancer. It emerges from incomplete Boc deprotection or reversion pathways during manufacturing. Regulatory guidelines (ICH Q3A/B) mandate its identification and quantification at levels ≤0.15% in the final API to ensure patient safety [1] [6] [7].
Analytical and Control Considerations:
Handling requires GHS Warning labeling (H302-H315-H319-H335) for acute toxicity and irritation hazards. Precautions include using PPE (gloves, eye protection) and engineering controls to prevent inhalation or dermal contact during analytical use [2] [5].
Table 3: Impurity Profile Specifications
Parameter | Specification |
---|---|
ICH Classification | Organic Impurity (Process-Related) |
Pharmacopeial Designation | Palbociclib Impurity 169 |
Analytical Detection Range | 0.01–0.2% by HPLC (UV 220–280 nm) |
Purification Specifications | ≥95% purity; Residual solvents ≤0.5% [5] |
GHS Hazard Statements | H302 (Harmful if swallowed); H319 (Serious eye irritation) [2] |
The impurity’s significance extends beyond Palbociclib, serving as a model compound for developing analytical methods to control residual Boc-protected intermediates in piperazine-containing APIs. Its stability under typical storage conditions (2–8°C under inert gas) ensures reliable performance as a reference standard in quality control laboratories [1] [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9